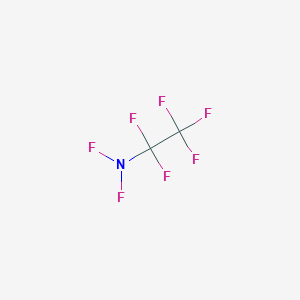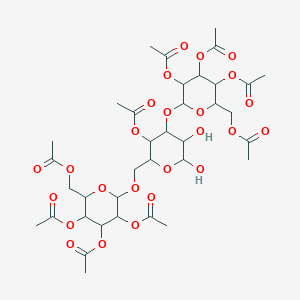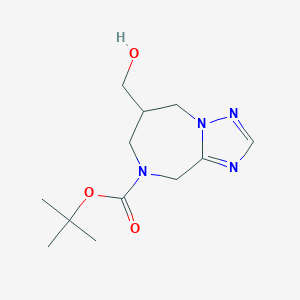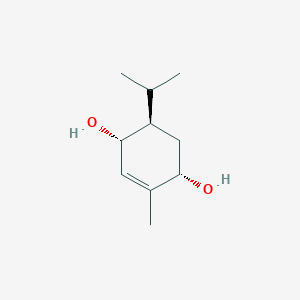
(3r,4r,6s)-3,6-Dihydroxy-1-menthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3r,4r,6s)-3,6-Dihydroxy-1-menthene is a monoterpene compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyl groups and a double bond within a cyclohexane ring, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4r,6s)-3,6-Dihydroxy-1-menthene typically involves multiple steps starting from readily available precursors. One common method involves the use of (−)-carvone as a starting material. The synthetic route includes steps such as allylation and substrate-directable epoxidation . The overall yield of this synthesis is approximately 35.9%, indicating a relatively efficient process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(3r,4r,6s)-3,6-Dihydroxy-1-menthene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated cyclohexane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated cyclohexane derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(3r,4r,6s)-3,6-Dihydroxy-1-menthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (3r,4r,6s)-3,6-Dihydroxy-1-menthene involves its interaction with various molecular targets and pathways. The hydroxyl groups and the double bond play crucial roles in its reactivity and biological activity. For instance, the compound may interact with enzymes and receptors, leading to modulation of biochemical pathways involved in inflammation, oxidative stress, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R, 5R)-4-Hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one
- (4S, 5R)-4-Hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one
Uniqueness
(3r,4r,6s)-3,6-Dihydroxy-1-menthene is unique due to its specific stereochemistry and the presence of two hydroxyl groups and a double bond within a cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(1S,4R,5R)-2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C10H18O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8-12H,5H2,1-3H3/t8-,9+,10+/m1/s1 |
InChI-Schlüssel |
CDEBGVXOFDWUAF-UTLUCORTSA-N |
Isomerische SMILES |
CC1=C[C@@H]([C@H](C[C@@H]1O)C(C)C)O |
Kanonische SMILES |
CC1=CC(C(CC1O)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


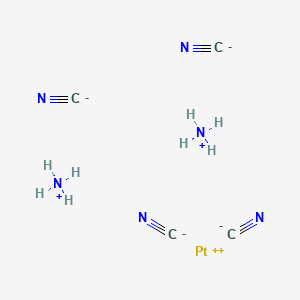
![Cyclohepta[f]indene](/img/structure/B14747578.png)

![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
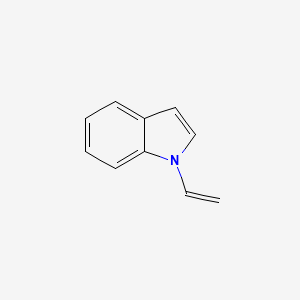
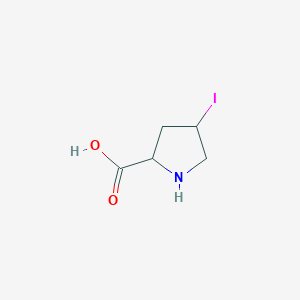
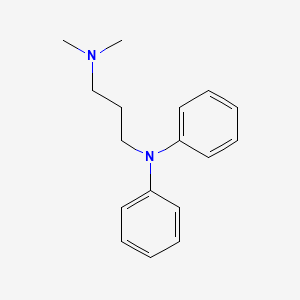
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
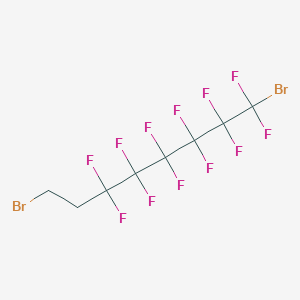
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
